2-(2-methoxyethyl)-5-nitro-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(2-Methoxyethyl)-5-nitro-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a nitro group at the 5-position and a methoxyethyl group at the 2-position of the isoindole ring. Isoindole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethyl)-5-nitro-1H-isoindole-1,3(2H)-dione typically involves the nitration of an isoindole precursor followed by the introduction of the methoxyethyl group. One common method involves the nitration of isoindole-1,3-dione using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position. The resulting 5-nitroisoindole-1,3-dione is then reacted with 2-methoxyethanol in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethyl)-5-nitro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Reduction: Reduction of the nitro group yields 2-(2-methoxyethyl)-5-amino-1H-isoindole-1,3(2H)-dione.
Substitution: Substitution of the methoxyethyl group can lead to various derivatives with different functional groups.
Scientific Research Applications
2-(2-Methoxyethyl)-5-nitro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-methoxyethyl)-5-nitro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyethyl)-5-amino-1H-isoindole-1,3(2H)-dione: A reduced form of the compound with an amino group instead of a nitro group.
2-(2-Ethoxyethyl)-5-nitro-1H-isoindole-1,3(2H)-dione: A similar compound with an ethoxyethyl group instead of a methoxyethyl group.
Uniqueness
2-(2-Methoxyethyl)-5-nitro-1H-isoindole-1,3(2H)-dione is unique due to the presence of both the nitro and methoxyethyl groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(2-methoxyethyl)-5-nitroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O5/c1-18-5-4-12-10(14)8-3-2-7(13(16)17)6-9(8)11(12)15/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZSADGNBBARLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C1=O)C=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367111 |
Source
|
Record name | STK276982 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10367111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
645401-63-4 |
Source
|
Record name | STK276982 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10367111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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